2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide
CAS No.: 723748-45-6
Cat. No.: VC21489662
Molecular Formula: C19H16Cl2N4OS
Molecular Weight: 419.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723748-45-6 |
|---|---|
| Molecular Formula | C19H16Cl2N4OS |
| Molecular Weight | 419.3g/mol |
| IUPAC Name | 2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C19H16Cl2N4OS/c20-13-6-14(21)8-15(7-13)23-17(26)10-27-19-12(9-22)5-16-18(24-19)11-1-3-25(16)4-2-11/h5-8,11H,1-4,10H2,(H,23,26) |
| Standard InChI Key | VOMXTIXFBRTCME-UHFFFAOYSA-N |
| SMILES | C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)C#N |
| Canonical SMILES | C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)C#N |
Introduction
2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound with a unique molecular structure. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound is particularly interesting due to its intricate tricyclic ring system and the presence of both cyano and dichlorophenyl groups, which can significantly influence its chemical and biological properties.
Synthesis and Preparation
While specific synthesis protocols for this compound are not widely documented, similar compounds often involve multi-step reactions starting from simpler precursors. The synthesis typically requires careful control of reaction conditions to ensure the formation of the desired tricyclic structure and the incorporation of the cyano and dichlorophenyl groups.
Research Findings and Future Directions
Given the limited available research specifically on this compound, future studies could focus on its synthesis optimization, structural characterization, and biological evaluation. Techniques such as NMR and LC-MS could be employed to confirm its structure, while in vitro assays could assess its potential therapeutic applications.
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